An In-depth Technical Guide to the 1,2-Benzisoxazole Core: Structure, Properties, and Applications
An In-depth Technical Guide to the 1,2-Benzisoxazole Core: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," it demonstrates the ability to bind to a wide array of biological targets, making it a foundational component in the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the 1,2-benzisoxazole core, including its physicochemical properties, synthetic methodologies, and diverse pharmacological activities, with a focus on its role in clinically significant pharmaceuticals.
Core Structure and Physicochemical Properties
1,2-Benzisoxazole consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring.[4] This aromatic structure confers relative stability to the molecule.[4] Its fundamental properties are crucial for its behavior in biological systems and as a scaffold for drug design.
Table 1: Physicochemical Properties of 1,2-Benzisoxazole
| Property | Value | Reference(s) |
| CAS Number | 271-95-4 | |
| Molecular Formula | C₇H₅NO | |
| Molar Mass | 119.12 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.174 - 1.18 g/cm³ at 25 °C | |
| Boiling Point | 35-38 °C at 2.67 hPa; 90-92 °C at 15 mmHg; 101-102 °C at 2 kPa | |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| Refractive Index | n20/D 1.561 | |
| Water Solubility | 4.1 mg/mL at 25°C | |
| Storage Temperature | 2-8°C |
Synthesis of the 1,2-Benzisoxazole Core
The construction of the 1,2-benzisoxazole ring system can be achieved through several synthetic strategies. The most common approaches involve the formation of either the C-O or the N-O bond as the final ring-closing step.
Key Synthetic Approaches:
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C–O Bond Formation: This is one of the oldest and still widely used methods. It typically involves the base-promoted cyclization of o-substituted aryl oximes, where a leaving group in the ortho position is displaced by the oxime's oxygen atom via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.
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N–O Bond Formation: This strategy often starts with o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. The cyclization is achieved through a formal dehydration reaction, where the oxime's hydroxyl group is converted into a good leaving group to facilitate the ring closure.
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[3+2] Cycloaddition Reactions: Modern methods include the [3+2] cycloaddition of nitrile oxides with arynes. These reactive intermediates are typically generated in situ, offering a direct route to functionalized benzisoxazoles under mild conditions.
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Microwave-Assisted Synthesis: To improve efficiency and adhere to green chemistry principles, microwave-assisted synthesis has been developed. This method can significantly shorten reaction times and improve yields, often using catalytic amounts of a basic ionic liquid.
Below is a generalized workflow for the synthesis of 1,2-benzisoxazole derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Methyl-1,2-benzisoxazole
This protocol describes an efficient and environmentally friendly method for the synthesis of a 3-substituted-1,2-benzisoxazole derivative using microwave irradiation and a reusable ionic liquid catalyst.
Materials:
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2-Hydroxy phenyl methyl ketoxime
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Acetic anhydride (B1165640) (Ac₂O)
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1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) - Basic ionic liquid
Procedure:
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A mixture of 2-hydroxy phenyl methyl ketoxime (1 mmol) and acetic anhydride (1.2 mmol) is prepared.
-
A catalytic amount of the basic ionic liquid [bmim]OH (2 mol%) is added to the mixture.
-
The reaction mixture is subjected to microwave irradiation. Optimal conditions are typically achieved within 30-60 seconds.
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Upon completion, the reaction mixture is cooled to room temperature.
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The product is extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
The ionic liquid phase can be separated, washed, dried, and reused for subsequent reactions without significant loss of activity.
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The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
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The crude product, 3-methyl-1,2-benzisoxazole, can be further purified by column chromatography if necessary.
This method provides excellent yields (typically 85-96%) and features short reaction times and a simple work-up procedure.
Pharmacological Activities and Therapeutic Applications
The 1,2-benzisoxazole core is a key pharmacophore in a multitude of clinically approved drugs and investigational compounds, exhibiting a broad spectrum of biological activities.
Key Pharmacological Activities:
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Antipsychotic: This is one of the most significant applications. Derivatives such as risperidone, paliperidone, and iloperidone (B1671726) are atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder. Their mechanism often involves antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors.
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Anticonvulsant: Zonisamide, a 1,2-benzisoxazole derivative, is an established antiepileptic drug used for treating partial seizures.
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Antimicrobial: Novel benzisoxazole compounds have demonstrated potent antibacterial activity, particularly against multi-drug resistant strains like Acinetobacter baumannii and Staphylococcus aureus. Some derivatives act by inhibiting bacterial type-II topoisomerases.
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Anticancer: Certain derivatives have shown promising antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HepG-2 cells. Some compounds may act as histone deacetylase (HDAC) inhibitors.
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Anti-inflammatory: The benzisoxazole moiety is found in compounds with anti-inflammatory properties, highlighting its potential in developing new non-steroidal anti-inflammatory drugs (NSAIDs).
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Neuroprotective: In the context of neurodegenerative diseases like Alzheimer's, benzisoxazole derivatives are being investigated as multi-target agents, showing potent inhibition of acetylcholinesterase (AChE).
Mechanism of Action: Atypical Antipsychotics
The therapeutic effect of atypical antipsychotics containing the 1,2-benzisoxazole scaffold, such as risperidone, is primarily attributed to their combined antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors in the central nervous system. The blockade of these receptors helps to alleviate the positive and negative symptoms of schizophrenia, respectively, with a lower incidence of extrapyramidal side effects compared to older typical antipsychotics.
References
- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]
- 2. 1,2-Benzisoxazole|A Privileged Scaffold for Research [benchchem.com]
- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
